molecular formula C5H10N2O2S B7821746 Methomyl-d3 CAS No. 19928-35-9

Methomyl-d3

Cat. No.: B7821746
CAS No.: 19928-35-9
M. Wt: 162.21 g/mol
InChI Key: UHXUZOCRWCRNSJ-QPJJXVBHSA-N
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Description

Lannate is a commercial insecticide formulation whose active ingredient is the n-methyl carbamate compound, methomyl . As a potent acetylcholinesterase (AChE) inhibitor, it is extensively used in agricultural and environmental toxicology research to study the effects of cholinesterase-inhibiting pesticides on non-target organisms . In laboratory studies, it serves as a model compound for investigating acute and sublethal toxic effects, including the disruption of physiological biomarkers and induction of genotoxicity, such as increased micronuclei frequency . Recent scientific investigations have expanded its research value into metabolic studies. Evidence from mouse models indicates that methomyl exposure can disrupt hepatic xenobiotic and intermediary metabolism, leading to outcomes such as increased liver-to-body weight ratio and hepatic steatosis, suggesting its potential role as an endocrine and metabolic disrupting chemical . Its application in research provides critical insights for environmental risk assessment, mechanistic toxicology, and the study of toxicant-associated steatotic liver disease (TASLD) . This product is designated "For Research Use Only" (RUO). It is not appropriate for personal, household, veterinary, or agricultural use. Statements based on human poisoning data confirm that ingestion can cause severe toxic effects, including acute respiratory failure, aspiration pneumonia, and multiple organ failure .

Properties

IUPAC Name

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZOCRWCRNSJ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)NC)/SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860187
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

58 mg/mL at 25 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16752-77-5, 19928-35-9
Record name Methomyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Methomyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHOMYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AK2D6518.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

78 - 79 °C
Record name Methomyl
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Agricultural Applications

Lannate is primarily employed in agriculture to control a range of pests affecting crops. It is effective against insects such as aphids, caterpillars, and beetles.

Efficacy Against Specific Pests

Research indicates that Lannate can significantly reduce pest populations when applied at recommended rates. For instance, a study demonstrated that Lannate applied at concentrations of 0.01%, 0.02%, and 0.03% resulted in mortality rates of up to 100% for the field slug Deroceras reticulatum after 48 hours of exposure .

Concentration (%) Mortality Rate (%) Exposure Time (hours)
0.018548
0.029024
0.0310048

Resistance Management

Repeated use of Lannate can lead to resistance in target pest populations. Monitoring insect populations and applying Lannate based on economic thresholds is crucial for effective pest management .

Toxicological Studies

Lannate's impact on non-target organisms and its potential genotoxic effects have been subjects of extensive research.

Genotoxicity Assessments

A study evaluated the genotoxic effects of Lannate-90® on human lymphocytes using the sister chromatid exchange (SCE) assay. Direct treatment with varying concentrations of Lannate significantly increased SCE frequency, indicating its genotoxic potential .

Concentration (mg/L) SCE Frequency Cellular Death Observed
250IncreasedNo
750IncreasedNo
1000IncreasedYes

Acute Poisoning Cases

Clinical studies have documented cases of acute poisoning due to anticholinesterase carbamate pesticides like Lannate, highlighting the need for careful handling and application to prevent human health risks .

Environmental Impact

Research has also focused on the environmental effects of Lannate, particularly its toxicity to aquatic life and potential bioaccumulation.

Aquatic Toxicity

A study investigated the lethal and sublethal effects of methomyl on amphibians, revealing significant toxicity levels that could impact local ecosystems .

Field Trials

Field trials conducted in various regions have shown that Lannate can effectively control pest populations while preserving beneficial insects when applied judiciously .

Laboratory Studies

Laboratory experiments have demonstrated that methomyl induces oxidative stress in treated organisms, leading to apoptosis and other cellular damage mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methomyl belongs to the carbamate class of insecticides, which also includes carbaryl (Sevin®) and propoxur (Baygon®). Below is a detailed comparison based on toxicity, environmental behavior, and field performance:

Acute Toxicity Profiles

Compound Oral LD₅₀ (Rat) Inhalation LC₅₀ (Rat) Dermal LD₅₀ (Rabbit) Reference
Methomyl 17–24 mg/kg 0.3 mg/L (1 hr) 1,500 mg/kg
Carbaryl 250–850 mg/kg >2.0 mg/L >2,000 mg/kg General Knowledge
Propoxur 95–104 mg/kg 0.5 mg/L (4 hr) >1,000 mg/kg General Knowledge

Methomyl exhibits significantly higher acute toxicity in mammals compared to carbaryl and propoxur. For instance, fasted rats exposed to methomyl showed an oral LD₅₀ of 17 mg/kg, whereas carbaryl’s LD₅₀ is an order of magnitude higher . This high toxicity necessitates stringent handling protocols for methomyl-based formulations.

Environmental Persistence and Volatility

  • Methomyl : Volatility studies indicate moderate evaporation rates under field conditions, with residues degrading within 3–7 days depending on soil type and humidity .
  • Carbaryl : Demonstrates lower volatility but longer soil persistence (half-life of 7–28 days), increasing risks of groundwater contamination.

While lambda-cyhalothrin is structurally distinct from carbamates, its inclusion in some Lannate formulations highlights its complementary role in targeting resistant pest populations .

Field Efficacy and Crop Specificity

  • Methomyl : Effective against lepidopteran pests (e.g., Etiella zinckenella in cowpeas) at application rates of 0.5–1.0 kg/ha. Field trials in Thailand showed a 90% reduction in pest-induced yield loss when used in IPM systems .
  • Carbaryl : Broad-spectrum activity but less effective against methomyl-resistant strains. Requires higher application rates (2.0–3.0 kg/ha), increasing operational costs.
  • Propoxur : Primarily used in household pest control due to its slower action and lower phytotoxicity, making it less suitable for agricultural use .

Resistance Management

Methomyl’s overuse has led to resistance in pests like Helicoverpa armigera, necessitating rotational use with pyrethroids (e.g., lambda-cyhalothrin) or neonicotinoids . In contrast, carbaryl resistance is less prevalent but increasing in regions with intensive application histories.

Key Research Findings

  • Toxicity Mitigation: Co-application of methomyl with hydrophilic adjuvants enhances its rainfastness, reducing environmental runoff .
  • Residue Management : Methomyl’s short half-life in alkaline soils (pH >7.5) minimizes long-term contamination risks compared to carbaryl .
  • Human Health Risks : Occupational exposure to methomyl requires strict PPE compliance due to its high dermal absorption rate (1,500 mg/kg LD₅₀ in rabbits) .

Preparation Methods

Catalyzed Reaction with Methyl Isocyanate

The primary synthesis route involves the condensation of methylthioacetaldoxime with methyl isocyanate in an aqueous medium. Tetrabutylammonium bromide or chloride serves as a phase-transfer catalyst, enhancing reaction efficiency by facilitating the interaction between hydrophilic and hydrophobic reactants. The general reaction mechanism proceeds as follows:

CH₃C(S)NOH+CH₃NCOCatalystC₅H₁₀N₂O₂S+H₂O\text{CH₃C(S)NOH} + \text{CH₃NCO} \xrightarrow{\text{Catalyst}} \text{C₅H₁₀N₂O₂S} + \text{H₂O}

Key parameters influencing the reaction include:

  • Temperature : Maintained at 15–25°C during methyl isocyanate addition to prevent exothermic side reactions.

  • Catalyst concentration : 0.1–0.5 mol% relative to methylthioacetaldoxime.

  • Solvent : Water acts as the reaction medium, with dichloromethane or chloroform used for post-reaction extraction.

Table 1: Synthesis Conditions and Yields from Patent Examples

ExampleMethylthioacetaldoxime (mol)Catalyst (mol%)Methyl Isocyanate (mol)Temperature (°C)Yield (%)Purity (%)
11.00.1 (TBA-Br)1.021597.598.5
21.00.5 (TBA-Cl)1.042597.798.2
31.00.05 (TBA-HS)1.061898.398.0

TBA-Br = Tetrabutylammonium bromide; TBA-Cl = Tetrabutylammonium chloride; TBA-HS = Tetrabutylammonium bisulfate.

Post-reaction processing involves heating the mixture to 50–60°C to dissolve solids, followed by cooling to induce crystallization. The crude product is filtered, washed with organic solvents, and vacuum-dried to achieve >98% purity.

OrderFormulation TypeExample Products
1Water-soluble packetsLannate® SP
2Water-dispersible granulesThiamethoxam formulations
3Wettable powdersCopper-based fungicides
4Emulsifiable concentratesPyrethroid insecticides

Adapted from EPA guidelines.

Lannate® LV Liquid Concentrate

The LV formulation is a water-soluble liquid designed for chemigation and foliar applications. Preparation involves:

  • Dilution Protocol :

    • Add 0.5–1.0 L of Lannate® LV per 1000 L of water.

    • Adjust pH to 5–7 using buffering agents to prevent alkaline hydrolysis.

  • Chemigation Systems :

    • Inject LV solution into irrigation lines using positive displacement pumps.

    • For drip systems, maintain emitter spacing ≤12 inches to ensure uniform distribution.

Quality Control and Compatibility Testing

Ensuring chemical stability and compatibility with tank-mix partners is critical for field efficacy. The EPA mandates jar testing for all Lannate® formulations:

  • Procedure :

    • Combine proportional amounts of Lannate® and tank-mix partners in water.

    • Shake vigorously and monitor for 1 hour for signs of incompatibility.

  • Corrective Measures :

    • Increase water volume or reduce partner rates if flocculation occurs.

    • Add compatibility agents (e.g., ammonium sulfate) to stabilize mixtures .

Q & A

Q. What analytical methods are most effective for quantifying Lannate residues in environmental samples?

Methodological Answer: Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) is preferred for detecting methomyl residues due to their high sensitivity and specificity. For soil or water samples, solid-phase extraction (SPE) is recommended to isolate methomyl from complex matrices before analysis. Validation should include recovery tests (70–120%) and limits of detection (LOD < 0.01 ppm) to ensure compliance with regulatory standards .

Q. How do pH and temperature influence the degradation kinetics of Lannate in aquatic systems?

Methodological Answer: Degradation studies should employ controlled batch reactors with variables adjusted systematically. For example, at pH < 5, methomyl hydrolyzes rapidly, forming methomyl oxime, while alkaline conditions (pH > 9) favor slower degradation. Use Arrhenius plots to model temperature dependence (e.g., activation energy ~50 kJ/mol). Include UV-Vis spectroscopy or HPLC to track degradation products .

Q. What are the standard protocols for assessing Lannate’s acute toxicity in non-target organisms?

Methodological Answer: Follow OECD Test Guidelines (e.g., OECD 203 for fish, OECD 213 for honeybees). For acute exposure, calculate median lethal concentrations (LC₅₀) using probit analysis. Ensure controls for solvent effects (e.g., acetone carriers) and report 95% confidence intervals. Data should be cross-validated with species-specific sensitivity databases .

Advanced Research Questions

Q. How can conflicting data on Lannate’s chronic neurotoxicity in mammals be reconciled?

Methodological Answer: Conduct a systematic review with inclusion criteria prioritizing peer-reviewed studies using standardized dosing regimens (e.g., oral gavage vs. dietary exposure). Apply meta-regression to identify confounding variables (e.g., sex-specific metabolism, acetylcholinesterase inhibition thresholds). Highlight methodological disparities, such as inconsistent biomarker sampling intervals, and propose harmonized protocols .

Q. What experimental designs mitigate confounding factors when studying Lannate’s synergistic effects with other pesticides?

Methodological Answer: Use factorial designs (e.g., 2×2 matrix for binary mixtures) to isolate interaction effects. Normalize dose metrics to toxic equivalency quotients (TEQs) for comparability. Include enzyme activity assays (e.g., cholinesterase, cytochrome P450) to distinguish additive vs. antagonistic mechanisms. Statistical tools like generalized linear models (GLMs) can quantify synergism indices .

Q. How can computational models improve risk assessment of Lannate in heterogeneous agricultural landscapes?

Methodological Answer: Develop spatially explicit models integrating GIS data (e.g., soil type, crop rotation) and pharmacokinetic-pharmacodynamic (PK-PD) parameters. Validate against field monitoring data using Bayesian calibration. Prioritize high-risk scenarios, such as runoff-prone regions or crops with high application frequencies. Open-source tools like SWAT or TOXSWA are recommended for reproducibility .

Data Analysis & Contradiction Resolution

Q. What statistical approaches address variability in Lannate’s ecotoxicological datasets?

Methodological Answer: Apply mixed-effects models to account for nested data structures (e.g., multiple labs or sampling sites). Use bootstrapping to estimate uncertainty in NOEC/LOEC values. For skewed data, consider non-parametric tests (e.g., Kruskal-Wallis) or data transformation (log or Box-Cox). Transparent reporting of outliers and censored data is critical .

Q. How can researchers resolve discrepancies between laboratory and field studies on Lannate’s environmental persistence?

Methodological Answer: Perform mesocosm experiments bridging lab-field conditions by simulating real-world variables (e.g., microbial diversity, organic matter content). Compare half-life estimates using likelihood ratio tests. Factor in climatic variables (e.g., rainfall simulations) and publish raw datasets in repositories like Dryad for cross-validation .

Ethical & Regulatory Considerations

Q. What ethical frameworks guide Lannate research involving human cell lines or epidemiological data?

Methodological Answer: Adhere to the WHO’s International Code of Conduct on Pesticide Management for field studies. For in vitro work, obtain ethics approval for human cell line usage (e.g., HepG2) and disclose conflicts of interest. Anonymize epidemiological data using unique identifiers and comply with GDPR or HIPAA for data sharing .

Q. How can researchers align Lannate studies with evolving regulatory thresholds (e.g., EPA, EFSA)?

Methodological Answer: Monitor regulatory dockets (e.g., EPA’s docket ID EPA-HQ-OPP-2023-0123) for updates on acceptable daily intake (ADI) or maximum residue limits (MRLs). Use probabilistic risk assessment tools like @Risk to simulate compliance scenarios. Engage in stakeholder consultations to address data gaps identified by regulators .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methomyl-d3
Reactant of Route 2
Methomyl-d3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.